molecular formula C24H21FN4O3 B3404122 N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide CAS No. 1207012-59-6

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide

Cat. No.: B3404122
CAS No.: 1207012-59-6
M. Wt: 432.4
InChI Key: NWUGVZUEOLJEQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide is a heterocyclic small molecule characterized by three key structural motifs:

Quinoline core: Substituted with a cyano group at position 3 and fluorine at position 2. The electron-withdrawing cyano group may enhance binding affinity through dipole interactions, while fluorine improves metabolic stability and lipophilicity.

Benzodioxolmethyl substituent: The 1,3-benzodioxole moiety is a lipophilic aromatic system that may improve membrane permeability and influence pharmacokinetics .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O3/c25-18-2-3-20-19(10-18)23(17(11-26)13-27-20)29-7-5-16(6-8-29)24(30)28-12-15-1-4-21-22(9-15)32-14-31-21/h1-4,9-10,13,16H,5-8,12,14H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUGVZUEOLJEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C4=C5C=C(C=CC5=NC=C4C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.

    Synthesis of the Quinoline Derivative: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of appropriate precursors.

    Coupling Reactions: The final compound is obtained by coupling the benzodioxole and quinoline derivatives with the piperidine ring using amide bond formation reactions, typically involving reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Carboxylic acids, quinoline N-oxides

    Reduction: Amines, reduced quinoline derivatives

    Substitution: Substituted quinoline derivatives

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with cellular targets and pathways.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. For example, it could inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural Analogs with Piperidine-Carboxamide Linkers

Several piperidine-carboxamide derivatives from share structural similarities but differ in core heterocycles and substituents:

Compound Name Core Structure Key Substituents Molecular Formula Yield (%)
Target Compound Quinoline 3-Cyano, 6-Fluoro, Benzodioxolmethyl C₂₆H₂₂FN₃O₃ N/A
1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)-N-(3-(4-isopropylpiperidin-1-yl)propyl)piperidine-4-carboxamide Oxazole 2-Chloro-6-methylphenyl, Isopropylpiperidinylpropyl C₂₉H₄₄ClN₄O₂ 57
N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-chloro-6-(trifluoromethyl)phenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide Oxazole 2-Chloro-6-(trifluoromethyl)phenyl, Dimethylpiperidinylpropyl C₂₉H₃₉ClF₃N₄O₂ 58
N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-fluoro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide Oxazole 2-Fluoro-6-methylphenyl, Dimethylpiperidinylpropyl C₂₉H₃₉F₃N₄O₂ 61

Key Observations :

  • Core Heterocycle: The target compound’s quinoline core (vs. oxazole in analogs) may confer distinct electronic properties and binding modes. Quinolines often exhibit stronger π-π stacking interactions with biological targets compared to oxazoles.
  • Substituent Effects: The 3-cyano-6-fluoroquinoline in the target contrasts with chloro/fluoro/trifluoromethylphenyl groups in analogs. Fluorine and cyano groups enhance polarity and metabolic stability compared to bulkier substituents like trifluoromethyl .
  • Synthetic Yields : Analogs in show moderate yields (57–61%), suggesting the target compound’s synthesis may require optimization if yields are lower.

Benzodioxol-Containing Derivatives

, and 6 include compounds with 1,3-benzodioxole motifs but divergent scaffolds:

  • 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanal (): A fragrance component, highlighting the benzodioxol group’s versatility in non-pharmaceutical applications.
  • 5-(1,3-Benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide (): Combines benzodioxol with a pyrazolopyrimidine core. The trifluoromethyl group increases hydrophobicity compared to the target’s cyano substituent .

Comparison :

  • The target compound’s benzodioxolmethyl group is directly linked to piperidine, whereas analogs in attach benzodioxol to fused heterocycles. This impacts spatial orientation and solubility.

Fluorinated Quinoline Derivatives

lists compounds like 1374200-12-0, a 5-fluoro-4-phenyl-3-quinolinyl derivative. Differences from the target include:

  • Fluorine Position : 6-Fluoro in the target vs. 5-fluoro in 1374200-12-0. Fluorine placement affects electronic distribution and steric interactions with target proteins.
  • Core Modifications: The target’s cyano group at position 3 is absent in 1374200-12-0, which instead has a phenyl group at position 4. Cyano’s electron-withdrawing nature may enhance binding specificity .

Research Implications

  • Pharmacological Potential: The target’s combination of fluoroquinoline and benzodioxol groups suggests dual roles in target engagement and pharmacokinetic optimization.
  • Structure-Activity Relationships (SAR): Further studies could explore substituent effects on potency, such as replacing cyano with trifluoromethyl or varying fluorine positions.

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. Its unique structural features combine a benzodioxole moiety, a cyano group, and a quinoline derivative, which contribute to its potential biological activities.

Chemical Structure and Properties

The chemical formula for this compound is C24H21FN4O3C_{24}H_{21}FN_{4}O_{3}, with a molar mass of approximately 426.45 g/mol. The compound's structure allows for various interactions with biological targets, making it a subject of interest for drug development.

PropertyValue
IUPAC NameN-(1,3-benzodioxol-5-ylmethyl)-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide
Molecular FormulaC24H21FN4O3
Molar Mass426.45 g/mol
CAS Number1207012-59-6

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its interactions with specific molecular targets.

The compound is believed to exert its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : It may inhibit specific kinases involved in cell proliferation and survival, disrupting signaling pathways critical for cancer cell growth.
  • Receptor Modulation : The compound can interact with various receptors, modulating their activity and influencing downstream signaling cascades.
  • Induction of Apoptosis : By disrupting cellular signaling pathways, it may promote programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways.
  • Molecular Interactions : Research utilizing molecular docking simulations indicated that the compound binds effectively to the active sites of target enzymes, suggesting a high affinity that could lead to potent inhibitory effects.
  • Comparative Studies : When compared to similar compounds, N-[...] exhibited enhanced biological activity due to its unique structural features that facilitate better interaction with biological macromolecules.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions. Key steps include:

Quinoline core construction : Fluorination and cyano-group introduction at the 3- and 6-positions of the quinoline ring via nucleophilic aromatic substitution or palladium-catalyzed cyanation .

Piperidine-carboxamide linkage : Coupling the quinoline moiety to the piperidine-4-carboxamide using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions .

Benzodioxolylmethyl attachment : Alkylation of the piperidine nitrogen with (2H-1,3-benzodioxol-5-yl)methyl bromide, followed by purification via column chromatography .

  • Critical Considerations : Optimize reaction temperatures (often 0–5°C for cyanation) and solvent systems (e.g., DMF for SNAr, THF for coupling) to minimize side products.

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., benzodioxole methylene protons at δ 4.8–5.2 ppm; quinoline fluorine coupling patterns) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ ion matching theoretical mass within 2 ppm error) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. How is the crystal structure of this compound determined, and which software tools are standard?

  • Methodological Answer :

  • X-ray Diffraction : Single-crystal X-ray analysis resolves the 3D structure. Data collection requires cryogenic conditions (100 K) to minimize thermal motion artifacts .
  • Refinement Software : SHELXL (via SHELX suite) is widely used for small-molecule refinement. Key parameters include R1 (<5%) and wR2 (<10%) .
  • Validation : Check for disorder (e.g., in the benzodioxole ring) using PLATON or OLEX2 .

Advanced Research Questions

Q. How can conformational analyses using CoMFA inform structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • CoMFA Workflow :

Generate 3D conformers of the compound and analogs using AM1 or DFT optimization .

Align molecules based on pharmacophore features (e.g., quinoline-fluorine as a hydrogen-bond acceptor).

Calculate steric/electrostatic fields and correlate with biological activity (e.g., IC50_{50}) to identify critical regions (e.g., piperidine carboxamide’s role in receptor binding) .

  • Case Study : Analogous quinoline-piperidine compounds showed that bulky substituents on the piperidine ring enhance affinity for CB1 receptors, while polar groups improve solubility .

Q. What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic Profiling :
  • Solubility : Use shake-flask assays (pH 7.4 buffer) to identify poor solubility; modify with hydrophilic groups (e.g., PEGylation of the benzodioxole) .
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation; introduce fluorine or methyl groups to block metabolic hotspots .
  • In Vivo Bridging : Conduct dose-response studies in rodent models, correlating plasma exposure (AUC) with target engagement (e.g., receptor occupancy via PET imaging) .

Q. How do crystallographic data interpretation challenges impact SAR refinement?

  • Methodological Answer :

  • Disorder Handling : For flexible regions (e.g., piperidine ring), apply constraints (e.g., SIMU/DELU in SHELXL) to refine occupancies .
  • Electron Density Ambiguities : Use omit maps to validate weak density areas (e.g., solvent-exposed benzodioxole). Cross-validate with NMR NOE data to confirm conformer populations .
  • Case Example : In a related compound, ambiguous fluorine positions in the quinoline ring led to misassigned binding modes; re-refinement with higher-resolution data corrected the model .

Methodological Notes

  • Data Contradictions : Discrepancies between computational predictions (e.g., docking scores) and experimental IC50_{50} values may arise from solvent effects in crystallization vs. assay conditions. Use molecular dynamics (MD) simulations to account for solvation .
  • Advanced Tools : Pair SHELX with Phenix for macromolecular compatibility if studying protein-ligand co-crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.